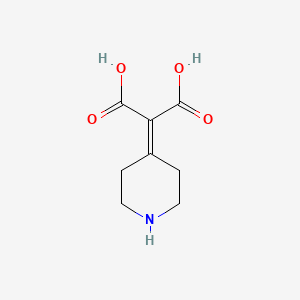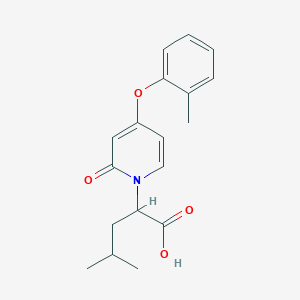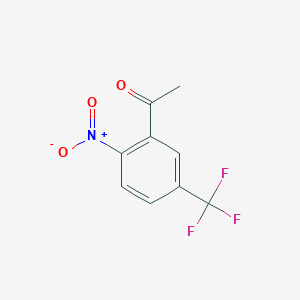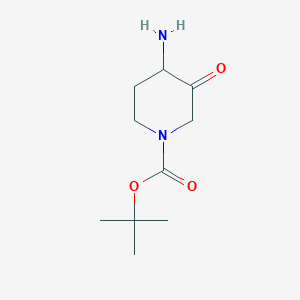
2-(Amino(cyclopropyl)methyl)malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Amino(cyclopropyl)methyl)malonic acid: propanedioic acid, dimethyl ester , is a chemical compound with the following structural formula:
CH3−C(COOCH3)2−CH2−NH2
. Its IUPAC systematic name is propane-1,3-dioic acid . Let’s break down its features:Basic Structure: It consists of the core structure of malonic acid (a dicarboxylic acid) and carries an additional methyl group.
Functional Groups: The compound contains two ester groups and an amino group.
Molecular Formula: C5H8O4
Méthodes De Préparation
Synthetic Routes: The synthesis of 2-(Amino(cyclopropyl)methyl)malonic acid involves several steps:
Deprotonation and Enolate Formation: A diester of malonic acid is deprotonated with a weak base (e.g., CH₃O⁻) to form an enolate.
SN2 Reaction: The enolate acts as a nucleophile in an Sₙ₂ reaction with an alkyl halide, resulting in C–C bond formation at the alpha position (enolate alkylation).
Acidic Ester Hydrolysis: Treatment with aqueous acid leads to hydrolysis of the ester.
Decarboxylation: Upon heating, spontaneous decarboxylation occurs, extending the carbon chain.
Tautomerization: The resulting enol tautomerizes back to the carboxylic acid .
Industrial Production: The industrial production methods for this compound may vary, but the synthetic routes described above provide a foundation for its preparation.
Analyse Des Réactions Chimiques
2-(Amino(cyclopropyl)methyl)malonic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction. Major products formed from these reactions would be derivatives of the compound with modified functional groups.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to enzyme inhibition or metabolic pathways.
Medicine: Potential pharmaceutical applications due to its unique structure.
Industry: As a precursor for the synthesis of other compounds.
Mécanisme D'action
The exact mechanism by which 2-(Amino(cyclopropyl)methyl)malonic acid exerts its effects would depend on its specific application. It may interact with molecular targets or participate in metabolic processes.
Propriétés
Formule moléculaire |
C7H11NO4 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
2-[amino(cyclopropyl)methyl]propanedioic acid |
InChI |
InChI=1S/C7H11NO4/c8-5(3-1-2-3)4(6(9)10)7(11)12/h3-5H,1-2,8H2,(H,9,10)(H,11,12) |
Clé InChI |
ACSBQRMLFHRUDN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C(C(=O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B12100763.png)


![tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate](/img/structure/B12100769.png)
![1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride](/img/structure/B12100773.png)


